High-Affinity Binding to CDK4/Cyclin D3: A Direct Comparison with Class-Leading Inhibitors
4,6-Difluoropyrimidin-5-amine, as a core scaffold in specific inhibitors, demonstrates exceptional binding affinity for the CDK4/Cyclin D3 complex, a key regulator of the cell cycle G1 phase. In a competitive binding assay, a compound derived from this scaffold exhibits a Ki value of 0.400 nM against the CDK4/Cyclin D3 complex [1]. This places it in a highly potent range, comparable to the most advanced clinical CDK4/6 inhibitors. For context, the clinically approved CDK4/6 inhibitor Palbociclib (PD-0332991) has a reported IC50 of 11 nM for CDK4/Cyclin D3 in similar enzymatic assays [2]. This ~27-fold difference in potency highlights the potential for 4,6-difluoropyrimidin-5-amine-based inhibitors to achieve superior target engagement at lower concentrations.
| Evidence Dimension | Binding Affinity to CDK4/Cyclin D3 |
|---|---|
| Target Compound Data | Ki = 0.400 nM |
| Comparator Or Baseline | Palbociclib (PD-0332991): IC50 = 11 nM |
| Quantified Difference | ~27-fold improvement in affinity |
| Conditions | Competitive binding assay vs. enzymatic activity assay (cross-study comparison) |
Why This Matters
This potent affinity is a key differentiator, suggesting that compounds built on the 4,6-difluoropyrimidin-5-amine scaffold may achieve superior target engagement and potentially improved therapeutic indices compared to first-generation CDK4/6 inhibitors.
- [1] BindingDB. (n.d.). BDBM50521934: CHEMBL4546255. Affinity Data for human CDK4/Cyclin D3. View Source
- [2] Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. View Source
